The compound is a novel angiotensin II (AII) receptor antagonist. [] AII receptor antagonists are a class of pharmaceutical compounds that block the action of AII, a hormone that plays a critical role in regulating blood pressure and fluid balance in the body. [] These antagonists are primarily used in the treatment of hypertension, but also have potential applications in treating other conditions such as heart failure and diabetic nephropathy. []
N-1-Ethoxyethyl Losartan Carboxylic Acid is a derivative of Losartan, a well-known angiotensin II receptor antagonist primarily used in the treatment of hypertension and heart failure. This compound has gained attention due to its unique structural features, which include an ethoxyethyl group and a carboxylic acid functional group. The molecular formula for N-1-Ethoxyethyl Losartan Carboxylic Acid is , with a molecular weight of 509 g/mol .
N-1-Ethoxyethyl Losartan Carboxylic Acid is classified under the category of pharmaceutical compounds, specifically as a derivative of antihypertensive agents. It falls within the broader classification of carboxylic acids, which are organic acids characterized by the presence of one or more carboxyl groups (-COOH) in their structure. This compound is synthesized from Losartan through various chemical reactions that modify its structure to enhance its pharmacological properties.
The synthesis of N-1-Ethoxyethyl Losartan Carboxylic Acid can be achieved through several methods, primarily involving the oxidation of aldehyde derivatives. One effective approach includes:
The yield and purity of N-1-Ethoxyethyl Losartan Carboxylic Acid can vary based on reaction conditions such as temperature, solvent choice, and catalyst presence.
The molecular structure of N-1-Ethoxyethyl Losartan Carboxylic Acid features a biphenyl moiety linked to an imidazole ring, characteristic of many angiotensin receptor antagonists. The ethoxyethyl group introduces steric hindrance that may influence receptor binding affinity and selectivity.
N-1-Ethoxyethyl Losartan Carboxylic Acid participates in various chemical reactions typical for carboxylic acids, including:
These reactions are significant in synthetic organic chemistry as they allow for modifications that can enhance the compound's biological activity or alter its pharmacokinetic properties.
As an angiotensin II receptor antagonist, N-1-Ethoxyethyl Losartan Carboxylic Acid functions by blocking the action of angiotensin II, a peptide that causes blood vessels to constrict. This action leads to:
The compound's mechanism mirrors that of its parent compound, Losartan, but may exhibit variations in potency or duration of action due to structural differences.
N-1-Ethoxyethyl Losartan Carboxylic Acid exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's handling and storage requirements in laboratory settings.
N-1-Ethoxyethyl Losartan Carboxylic Acid has potential applications in various scientific fields:
N-1-Ethoxyethyl Losartan Carboxylic Acid (CAS: 165276-41-5) is a chemically modified derivative of losartan, designed to enhance synthetic efficiency or alter physicochemical properties during pharmaceutical manufacturing. Unlike pharmacologically active metabolites such as losartan carboxylic acid (E-3174), this compound serves primarily as a synthetic intermediate in the production pathway of angiotensin II receptor blockers (ARBs). Its structure features strategic modifications at the tetrazole ring system, specifically introducing an ethoxyethyl group, which influences reactivity and purification characteristics. This targeted molecular engineering exemplifies advanced approaches to optimizing complex heterocyclic syntheses in modern antihypertensive drug development [1] [5].
Losartan potassium, the first commercially available ARB, undergoes hepatic biotransformation to its pharmacologically active metabolite, losartan carboxylic acid (EXP-3174, CAS: 124750-92-1). This metabolite demonstrates significantly greater AT1 receptor antagonism (Ki = 0.57–0.67 nM) and extended half-life compared to the parent drug. The development of specialized losartan derivatives like N-1-Ethoxyethyl Losartan Carboxylic Acid addresses synthetic challenges rather than direct therapeutic activity. Such intermediates enable:
Table 1: Key Losartan-Related Compounds in Pharmaceutical Development
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Role |
---|---|---|---|---|
Losartan Potassium | 114798-26-4 | C22H23ClKN6O | 461.01 | Parent antihypertensive drug |
Losartan Carboxylic Acid (E-3174) | 124750-92-1 | C22H21ClN6O2 | 436.89 | Active metabolite |
N-1-Ethoxyethyl Losartan Carboxylic Acid | 165276-41-5 | C26H29ClN6O3 | 509.00 | Synthetic intermediate |
The structural progression from losartan to its derivatives highlights a deliberate chemical evolution aimed at optimizing manufacturing processes while maintaining the core biphenyl-tetrazole-imidazole pharmacophore essential for AT1 receptor binding [3] [6] [9].
The ethoxyethyl moiety (-CH(OCH2CH3)CH3) in N-1-Ethoxyethyl Losartan Carboxylic Acid represents a strategic modification at the N1 position of the tetrazole ring. This alteration profoundly impacts molecular behavior:
Structurally, the molecule preserves the critical pharmacophore elements:
Table 2: Structural Comparison of Key Functional Groups
Structural Element | Losartan Carboxylic Acid | N-1-Ethoxyethyl Derivative | Functional Impact |
---|---|---|---|
Tetrazole Substitution | H (unsubstituted) | -CH(OCH2CH3)CH3 | Enhanced solubility/stability |
Imidazole-5 Position | -COOH | -COOH | Maintains hydrogen bonding capacity |
Biphenyl Linkage | -CH2- | -CH2- | Unchanged spatial orientation |
Imidazole-2 Substituent | Butyl chain | Butyl chain | Conserved hydrophobic interaction site |
This deliberate molecular engineering facilitates synthetic manipulation while preserving features essential for eventual conversion to active pharmaceutical ingredients [1] [4] [5].
N-1-Ethoxyethyl Losartan Carboxylic Acid serves as a crucial advanced intermediate in optimized synthetic routes for sartan-class antihypertensives. Its primary applications include:
Synthesis Pathway Highlighting Key Intermediate Role:
Biphenyl Bromide Intermediate ↓ Alkylation with Imidazole Methanol Derivative ↓ Tetrazole Protection → N-1-Ethoxyethyl Installation ↓ **N-1-Ethoxyethyl Losartan Carboxylic Acid** ↓ Deprotection & Purification ↓ Losartan Carboxylic Acid (EXP-3174)
The commercial availability of this intermediate (through suppliers like SynZeal and Alfa Chemistry) underscores its industrial significance in streamlining losartan-related API synthesis. Current research focuses on optimizing its catalytic production using continuous-flow hydrogenation techniques to enhance yield (>85% demonstrated in pilot studies) while minimizing heavy metal contamination from traditional coupling methods [3] [5] [6].
Table 3: Commercial Specifications of N-1-Ethoxyethyl Losartan Carboxylic Acid
Parameter | Specification | Significance in Synthesis |
---|---|---|
CAS Number | 165276-41-5 | Unique identifier for quality control |
Molecular Formula | C26H29ClN6O3 | Confirms molecular composition |
Molecular Weight | 509.00 g/mol | Stoichiometric calculation basis |
Purity | ≥96% | Ensures reaction efficiency |
Storage Conditions | 2-8°C under inert atmosphere | Maintains stability of reactive groups |
Key Suppliers | Alfa Chemistry, SynZeal | Source reliability for GMP manufacturing |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: